

Synthesis of N-Methyldiallylamine from Methylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallylmethylamine*

Cat. No.: *B1582482*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

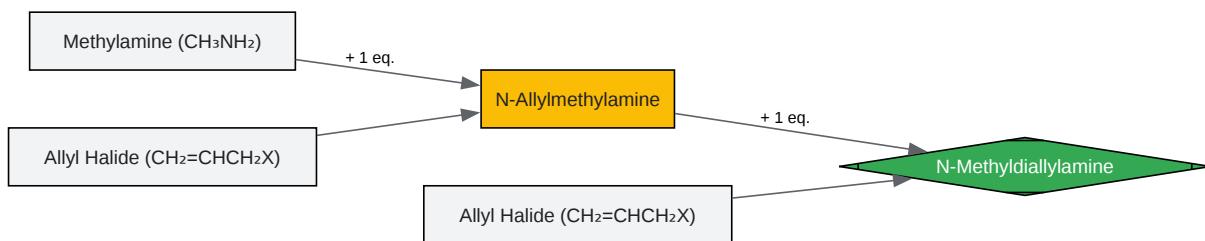
This technical guide provides a comprehensive overview of the synthesis of N-methyldiallylamine, a tertiary amine with applications in various chemical syntheses, starting from the primary amine, methylamine. The primary pathway detailed is the sequential N-alkylation of methylamine with an allyl halide, such as allyl chloride or allyl bromide. This document outlines the reaction mechanism, provides detailed experimental protocols for each step, and presents key quantitative data in a structured format. Visual diagrams of the synthesis pathway and experimental workflow are included to enhance understanding.

Introduction

N-methyldiallylamine is a valuable building block in organic synthesis, utilized in the preparation of quaternary ammonium compounds, which have applications as phase-transfer catalysts, biocides, and in materials science. The synthesis of N-methyldiallylamine from readily available methylamine is a key process for its production. The most common and direct laboratory-scale synthesis involves the nucleophilic substitution reaction between methylamine and an allyl halide. This guide will focus on a two-step alkylation process, proceeding through the intermediate N-allylmethylamine.

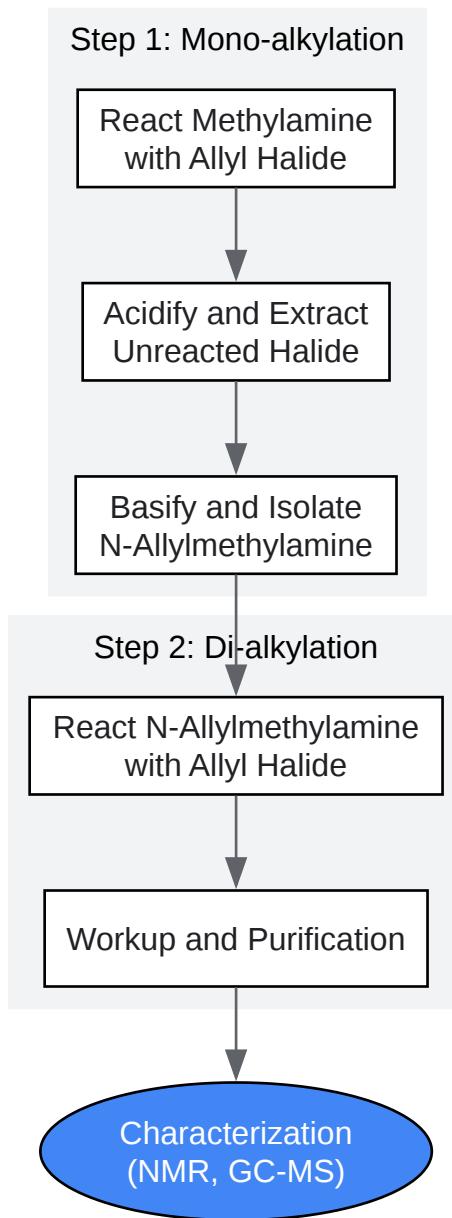
Reaction Mechanism: Nucleophilic Alkylation

The synthesis of N-methyldiallylamine from methylamine and an allyl halide is a classic example of nucleophilic aliphatic substitution (SN2). The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbon atom of the allyl halide, which is bonded to the halogen. This process occurs in two successive alkylation steps.


Step 1: Mono-alkylation to form N-Allylmethylamine Methylamine reacts with one equivalent of allyl halide. The nitrogen atom attacks the methylene carbon of the allyl group, displacing the halide ion as a leaving group. This results in the formation of N-allylmethylammonium halide, which is then deprotonated by a base (such as excess methylamine or an added inorganic base) to yield the secondary amine, N-allylmethylamine.

Step 2: Di-alkylation to form N-Methyldiallylamine The resulting N-allylmethylamine, being more nucleophilic than methylamine, then reacts with a second equivalent of the allyl halide. The nitrogen atom of N-allylmethylamine attacks the allyl halide in another SN2 reaction to form N-methyldiallyl ammonium halide. Subsequent deprotonation yields the final tertiary amine product, N-methyldiallylamine.

A general challenge in this synthesis is controlling the degree of alkylation, as the reaction can produce a mixture of mono-, di-, and even tri-alkylated (quaternary ammonium salt) products. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired N-methyldiallylamine.


Synthesis Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and a typical experimental workflow for the synthesis of N-methyldiallylamine from methylamine.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of N-methyldiallylamine from methylamine.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the two-step synthesis.

Experimental Protocols

The following protocols are adapted from established procedures for the N-alkylation of primary amines.

Step 1: Synthesis of N-Allylmethylamine

This procedure is based on the synthesis of N-allylmethylamine from methylamine and allyl chloride.[\[1\]](#)

Materials:

- 40% aqueous solution of methylamine
- Allyl chloride
- Hydrochloric acid (HCl)
- Potassium hydroxide (KOH)
- Diethyl ether
- Magnesium sulfate ($MgSO_4$)

Procedure:

- In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place the 40% aqueous solution of methylamine.
- Cool the flask in an ice bath.
- Slowly add allyl chloride dropwise to the stirred methylamine solution. A 4:1 molar ratio of methylamine to allyl chloride is recommended to favor mono-alkylation.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 3-4 hours.
- Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.
- Transfer the acidified mixture to a separatory funnel and extract with diethyl ether to remove any unreacted allyl chloride.

- Transfer the aqueous layer to a flask. For isolation, a highly concentrated solution of potassium hydroxide is slowly added to the heated mixture in a distillation apparatus.
- Collect the fraction boiling between 40-70°C.
- Dry the collected fraction over anhydrous magnesium sulfate.
- Decant the dried amine and distill to obtain pure N-allylmethylamine.

Step 2: Synthesis of N-Methyldiallylamine

This is a general procedure for the second alkylation, which can be adapted for the synthesis of N-methyldiallylamine from N-allylmethylamine.

Materials:

- N-Allylmethylamine (from Step 1)
- Allyl bromide or allyl chloride
- Sodium bicarbonate (NaHCO_3)
- Suitable solvent (e.g., acetonitrile or aqueous medium with a phase-transfer catalyst)
- Sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve N-allylmethylamine (1.0 eq.) in a suitable solvent.
- Add a base, such as sodium bicarbonate (approximately 2.0 eq.), to the solution to neutralize the hydrohalic acid formed during the reaction.
- Add allyl bromide or allyl chloride (1.0-1.2 eq.) dropwise to the stirred mixture.
- Heat the reaction mixture, for example, to 80°C, and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to overnight.

- Upon completion, cool the reaction mixture to room temperature.
- If a solid precipitate (inorganic salts) is present, filter it off.
- If the reaction was performed in an organic solvent, wash the filtrate with water and brine. If in an aqueous medium, extract the product with an organic solvent like diethyl ether or ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation to obtain pure N-methyldiallylamine.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of N-allylmethylamine, the intermediate in the synthesis of N-methyldiallylamine. Data for the second alkylation step is based on general N-alkylation procedures and may require optimization.

Parameter	Step 1: N-Allylmethylamine Synthesis[1]	Step 2: N-Methyldiallylamine Synthesis (General)
Starting Materials	Methylamine (40% aq.), Allyl Chloride	N-Allylmethylamine, Allyl Halide
Molar Ratio	Methylamine : Allyl Chloride (4:1)	N-Allylmethylamine : Allyl Halide (1:1 to 1:1.2)
Base	Excess Methylamine / KOH for workup	Sodium Bicarbonate
Solvent	Water	Acetonitrile or Water
Reaction Temperature	Room Temperature	Room Temperature to 80°C
Reaction Time	3-4 hours	1-24 hours
Product Yield	~65%	Typically good to high, requires optimization
Boiling Point	64-66°C (N-Allylmethylamine)	111°C (N-Methyldiallylamine)
¹ H NMR (δ, ppm)	1.28 (br.s, 1H, NH), 2.32 (s, 3H, CH ₃), 3.11 (dt, 2H, CH ₂), 5.01-5.11 (m, 2H, =CH ₂), 5.81 (m, 1H, =CH)	-
¹³ C NMR (δ, ppm)	35.2 (CH ₃), 53.7 (CH ₂), 114.6 (=CH ₂), 136.8 (=CH)	-

Conclusion

The synthesis of N-methyldiallylamine from methylamine via a two-step N-alkylation with an allyl halide is a feasible and well-established method in organic chemistry. The key to a successful synthesis lies in the careful control of reaction conditions, particularly stoichiometry, to manage the sequential alkylations and maximize the yield of the desired tertiary amine. The provided protocols offer a solid foundation for researchers to produce N-methyldiallylamine for further applications in drug development and chemical synthesis. Optimization of the second alkylation step may be necessary to achieve high yields and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Allylmethylamine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Synthesis of N-Methyldiallylamine from Methylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582482#n-methyldiallylamine-synthesis-pathway-from-methylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com